Dansyl-d6-isopropylamine
Description
Significance of Internal Standards in Analytical Precision and Accuracy
Internal standards are compounds added in a known quantity to samples, standards, and blanks during the analytical process. numberanalytics.comnumberanalytics.com Their primary function is to correct for the loss of analyte during sample preparation and for variations in instrument response, thereby improving the precision and accuracy of the results. numberanalytics.comchromatographyonline.com The fundamental principle lies in the use of a response factor, which is the ratio of the analyte signal to the internal standard signal. numberanalytics.com This ratio remains constant even if there are variations in factors like injection volume, detector response, or column efficiency. numberanalytics.commonadlabtech.com By compensating for these potential errors, internal standards make analytical methods more robust and reliable. numberanalytics.comnumberanalytics.com The use of an internal standard is a powerful tool for minimizing the effects of random and systematic errors, which in turn improves the repeatability of results and reduces the need for multiple measurements. scioninstruments.com
Principles of Stable Isotope Dilution Mass Spectrometry (IDMS) in Contemporary Research
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique that combines the principles of isotope dilution with mass spectrometry. ontosight.ai The core principle of IDMS involves adding a known amount of an isotopically enriched version of the analyte, known as a "spike" or internal standard, to the sample. ontosight.aiup.ac.za This standard is chemically identical to the analyte but has a different isotopic composition, meaning it contains a different number of stable isotopes. monadlabtech.comup.ac.za After the spike has been thoroughly mixed and equilibrated with the sample, the mixture is analyzed by mass spectrometry. researchgate.net The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for the distinct measurement of the native analyte and the isotopically labeled standard. ontosight.ai By measuring the altered isotopic ratio of the mixture, the concentration of the original analyte in the sample can be calculated with high precision. up.ac.zaepa.gov IDMS is considered a primary ratio method and is extensively used in the certification of reference materials and in applications demanding the highest level of accuracy. ontosight.aiup.ac.za
Role of Dansyl Derivatization in Enhancing Analyte Detectability and Chromatographic Behavior
Dansyl derivatization is a chemical modification technique used to enhance the analytical properties of certain molecules, particularly those containing primary amine or phenol (B47542) groups. nih.govchromatographyonline.com The process involves reacting the analyte with dansyl chloride, which attaches a dansyl group [5-(dimethylamino)naphthalene-1-sulfonyl] to the molecule. wikipedia.orgresearchgate.net This derivatization offers several key advantages in the context of liquid chromatography-mass spectrometry (LC-MS) analysis.
Firstly, dansylation significantly increases the sensitivity of detection by introducing a highly fluorescent moiety, which can enhance detection limits by 10 to 1000-fold. nih.gov Secondly, it improves the ionization efficiency of the analyte in the mass spectrometer, leading to stronger signals and more reliable quantification. chromatographyonline.comresearchgate.net Finally, dansyl derivatization can improve the chromatographic behavior of polar metabolites, enhancing their retention and separation on commonly used reversed-phase columns. nih.gov This technique has been successfully applied to the analysis of a wide range of compounds, including amino acids and biogenic amines. mdpi.comnih.gov
Overview of Dansyl-d6-isopropylamine's Function as a Deuterated Internal Standard
This compound is the deuterated form of Dansyl-isopropylamine, where six hydrogen atoms in the isopropyl group have been replaced with deuterium (B1214612) atoms. pharmaffiliates.commusechem.com This isotopic labeling makes it an ideal internal standard for the quantification of its non-labeled counterpart, Dansyl-isopropylamine, or other structurally similar dansylated compounds using IDMS.
As a deuterated internal standard, this compound exhibits nearly identical chemical and physical properties to the native analyte. monadlabtech.com This includes similar retention times in chromatography and similar ionization behavior in the mass spectrometer. scioninstruments.com However, due to the presence of the six deuterium atoms, it has a higher molecular weight (298.43 g/mol ) compared to the non-labeled Dansyl-isopropylamine (292.4 g/mol ). pharmaffiliates.comanexib.compharmaffiliates.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. lcms.cz When used in an IDMS method, a known amount of this compound is added to the sample. Any loss or variation during sample processing or analysis will affect both the analyte and the internal standard equally. scioninstruments.com By measuring the ratio of the native compound to its deuterated analogue, a highly accurate and precise quantification of the analyte can be achieved, effectively correcting for matrix effects and other sources of error. lcms.czmdpi.com
Properties
Molecular Formula |
C₁₅H₁₄D₆N₂O₂S |
|---|---|
Molecular Weight |
298.43 |
Synonyms |
DNS-d6-isopropylamine; 5-(Dimethylamino)-N-(1-methylethyl)-1-naphthalenesulfonamide-d6 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for Dansyl D6 Isopropylamine
Precursor Synthesis and Regioselective Deuteration of Isopropylamine (B41738)
The synthesis of Dansyl-d6-isopropylamine fundamentally relies on the successful preparation of its deuterated precursor, isopropylamine-d6. The strategic incorporation of six deuterium (B1214612) atoms onto the isopropyl moiety is a key step that dictates the isotopic purity of the final product. General strategies for the synthesis of selectively deuterated amines often involve the use of commercially available deuterated precursors or reagents. nih.gov
A common approach for synthesizing deuterated amines is through the reduction of appropriate functional groups using deuterated reducing agents. For instance, a nitrile or an oxime precursor could be reduced to the corresponding amine using a reagent like lithium aluminum deuteride (B1239839) (LiAlD₄). Another viable pathway involves reductive amination of a deuterated ketone (acetone-d6) with ammonia.
Regioselective deuteration ensures that the deuterium atoms are placed at specific, desired positions within the molecule. While some studies have explored the use of isopropylamine as an organocatalyst to mediate regioselective α-deuteration of other molecules like enals and enones using deuterium oxide (D₂O) as the deuterium source nih.govacs.orgutoledo.edu, the synthesis of deuterated isopropylamine itself requires a different approach. Methods for preparing deuterated compounds often utilize readily available and cost-effective deuterium sources like heavy water or deuterated alcohols. google.com A divergent and metal-free synthesis of selectively deuterated amines can be achieved by treating ynamides with a mixture of triflic acid and a deuterated silane, which allows for high levels of deuterium incorporation. nih.gov
The choice of synthetic route depends on factors such as the availability of deuterated starting materials, desired isotopic enrichment, and scalability of the process.
Dansylation Reaction Optimization for Isotopic Analogs
The core of the synthesis is the dansylation reaction, where the deuterated isopropylamine precursor is reacted with dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) to form the final product. This reaction involves the formation of a stable sulfonamide bond between the primary amine of isopropylamine-d6 and the sulfonyl chloride group of dansyl chloride. nih.gov Optimizing this reaction is critical to maximize the yield and ensure high derivatization efficiency, which is particularly important when working with expensive isotopically labeled precursors.
Reaction Conditions and Solvent Systems
The dansylation of primary amines is highly dependent on the reaction conditions, particularly pH, solvent, temperature, and reaction time. The reaction proceeds efficiently under alkaline conditions, which deprotonate the amine group, thereby increasing its nucleophilicity.
pH: An alkaline pH, typically in the range of 9.5 to 11.0, is optimal for the dansylation of unprotonated amine groups. usda.govunomaha.edu This is commonly achieved using a sodium carbonate-bicarbonate buffer. unomaha.edunih.gov At pH values above 10, the hydrolysis of dansyl chloride can become a competing reaction, potentially reducing the yield of the desired product. usda.govmdpi.com
Solvent Systems: Dansyl chloride is typically dissolved in an organic solvent, such as acetone (B3395972) or acetonitrile (B52724), before being added to the aqueous buffered solution containing the amine. unomaha.edumdpi.com The choice of solvent can influence the reaction rate and the stability of the dansyl chloride reagent.
Temperature and Time: The reaction is often carried out at room temperature or slightly elevated temperatures to ensure a reasonable reaction rate. nih.govuct.ac.za Reaction times can vary, but are typically in the range of 30 to 60 minutes. unomaha.edunih.gov Monitoring the reaction progress via techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can help determine the optimal reaction time.
| Parameter | Typical Range/Condition | Rationale/Notes | Reference |
|---|---|---|---|
| pH | 9.5 - 11.0 | Ensures the amine is deprotonated and nucleophilic. Higher pH can increase hydrolysis of dansyl chloride. | usda.govunomaha.edu |
| Buffer | Sodium Carbonate/Bicarbonate | Maintains the required alkaline pH throughout the reaction. | nih.gov |
| Solvent | Acetonitrile or Acetone | Used to dissolve dansyl chloride, which has poor aqueous solubility. | unomaha.edu |
| Temperature | Room Temperature (e.g., 25°C) | Provides a balance between reaction rate and stability of reagents. | uct.ac.za |
| Reaction Time | 30 - 60 minutes | Sufficient for complete derivatization; can be optimized by monitoring. | unomaha.edunih.gov |
Derivatization Efficiency and Yield Optimization
Maximizing the yield of this compound involves careful control over the stoichiometry of the reactants and the reaction conditions. An excess of dansyl chloride is typically used to drive the reaction to completion and ensure that all of the valuable deuterated isopropylamine is derivatized. usda.gov
After the desired reaction time, the reaction is quenched to prevent the formation of byproducts. This can be achieved by adding a small primary or secondary amine, such as glycine, or by adding a reagent like ammonium (B1175870) hydroxide (B78521) to consume the excess dansyl chloride. nih.govuct.ac.za The efficiency of dansylation labeling is critical for quantitative applications, as it directly impacts the sensitivity and accuracy of subsequent analyses. acs.orgresearchgate.net The fluorescent nature of the dansyl group allows for sensitive detection, making it a popular choice for labeling amines and phenols. nih.govnih.gov
Purification Techniques for Labeled Compounds
Following the synthesis, a robust purification strategy is essential to isolate this compound from unreacted starting materials, the quenching agent, hydrolyzed dansyl chloride (dansyl acid), and any non-deuterated or partially deuterated analogs. A combination of chromatographic and non-chromatographic methods is often employed to achieve the high purity required for its use as an internal standard.
Chromatographic Separation Methods for Isotope Analogs
Chromatographic techniques are powerful tools for separating isotopically labeled compounds from their unlabeled counterparts. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for this purpose. nih.goviaea.org
The separation of deuterated and non-deuterated analogs is possible due to the chromatographic isotope effect (CIE). researchgate.netacs.org Deuterium substitution can slightly alter the physicochemical properties of a molecule, such as its polarity and volatility, leading to small but often measurable differences in retention times on a chromatographic column. researchgate.net In reversed-phase HPLC, deuterated compounds sometimes elute slightly earlier than their non-deuterated (protiated) counterparts, an effect known as an inverse isotope effect. researchgate.net Careful optimization of chromatographic parameters—such as the stationary phase, mobile phase composition, and temperature—is necessary to resolve these closely related species. acs.org
| Technique | Stationary Phase Example | Principle of Separation | Reference |
|---|---|---|---|
| Reversed-Phase HPLC | C18 (Octadecylsilane) | Separation based on hydrophobicity. Isotope effects can lead to slight differences in retention time between deuterated and non-deuterated analogs. | nih.govnih.gov |
| Gas Chromatography (GC) | PDMS (Polydimethylsiloxane) | Separation based on volatility and interaction with the stationary phase. Isotope fractionation can enhance separation. | researchgate.netnih.gov |
Recrystallization and Other Isolation Protocols
After initial purification by chromatography, or as an alternative method for bulk purification, recrystallization is a common and effective technique for obtaining highly pure crystalline solids. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the mother liquor. The selection of an appropriate recrystallization solvent is critical for achieving high recovery and purity. mst.edu
In addition to recrystallization, other isolation protocols such as liquid-liquid extraction can be used as a preliminary purification step. After quenching the dansylation reaction, the product can be extracted from the aqueous reaction mixture into an organic solvent like dichloromethane (B109758) or diethyl ether. unomaha.edumdpi.com This step effectively removes water-soluble impurities, such as salts from the buffer and hydrolyzed dansyl chloride. Subsequent washing of the organic layer and drying over an anhydrous salt (e.g., sodium sulfate) prepares the crude product for final purification by chromatography or recrystallization. nih.govgoogle.com
Analytical Characterization of Isotopic Purity and Chemical Structure
Spectroscopic Methodologies for Deuterium Content Verification
Several spectroscopic methods are utilized to determine the isotopic abundance and location of deuterium atoms within a molecule. These techniques provide detailed information on the chemical environment of the isotopes, allowing for precise quantification of the deuterium incorporation level.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a primary technique for determining isotopic purity. nih.gov By comparing the integrals of signals in both proton (¹H) NMR and deuterium (²H) NMR spectra, a precise measurement of deuterium abundance can be achieved. nih.gov
¹H NMR: In the ¹H NMR spectrum of this compound, the absence or significant reduction of signals corresponding to the isopropyl methyl protons confirms successful deuteration at that position. The remaining signals for the aromatic and dimethylamino protons should remain unaffected.
²H NMR: The ²H NMR spectrum provides direct evidence of deuterium incorporation. A signal corresponding to the chemical shift of the isopropyl methyl groups will be present, and its integral can be used to quantify the amount of deuterium. google.com
Infrared (IR) Spectroscopy: This technique can distinguish between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds based on their different vibrational frequencies. The C-D bond vibrates at a lower frequency (ca. 2100-2250 cm⁻¹) compared to the C-H bond (ca. 2850-3000 cm⁻¹). The presence and intensity of C-D stretching bands in the IR spectrum of this compound serve as qualitative and semi-quantitative confirmation of deuteration.
Molecular Rotational Resonance (MRR) Spectroscopy: MRR spectroscopy is a highly sensitive and accurate technique for measuring isotopic purity. acs.org It provides a complete description of the isotopic composition by detecting the unique rotational spectrum of each distinct isotopomer in a sample, allowing for unambiguous identification and quantification without the issue of spectral overlap. acs.org
| Methodology | Principle of Detection | Information Obtained | Key Advantages |
|---|---|---|---|
| ¹H NMR Spectroscopy | Measures the resonance of hydrogen-1 nuclei in a magnetic field. | Confirms the absence of protons at labeled sites. | Provides structural context for the entire molecule. |
| ²H NMR Spectroscopy | Directly measures the resonance of deuterium nuclei. | Directly quantifies deuterium content at specific sites. google.com | Highly accurate for isotopic abundance determination. nih.gov |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation due to molecular vibrations. | Identifies C-D bonds by their characteristic stretching frequencies. | Rapid and provides qualitative confirmation of deuteration. google.com |
| Molecular Rotational Resonance (MRR) Spectroscopy | Measures the absorption of microwave radiation corresponding to transitions between quantized rotational states. | Provides the structural identity and percent composition of a complex mixture of isotopomers. acs.org | Extremely high resolution and accuracy for isotopic purity. acs.org |
Mass Spectrometric Confirmation of Molecular Integrity
Mass spectrometry (MS) is an indispensable tool for confirming that the correct molecular structure has been synthesized. It verifies the molecular weight of the compound, which is increased by the mass of the incorporated deuterium atoms, and provides structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HR-MS): This technique provides a highly accurate mass measurement of the parent ion. For this compound (C₁₅H₁₄D₆N₂O₂S), the expected monoisotopic mass will be approximately 6.037 Da higher than its non-deuterated counterpart, Dansyl-isopropylamine. This mass shift provides definitive evidence of the incorporation of six deuterium atoms.
Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the parent ion of this compound is isolated and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that confirms the molecular structure. The dansyl moiety itself produces characteristic fragment ions. nih.gov Key fragment ions expected in the MS/MS spectrum include those corresponding to the deuterated isopropyl group and the stable dansyl core structure. For instance, the loss of the deuterated isopropyl group would result in a different neutral loss compared to the unlabeled version, further confirming the location of the isotopic label.
Commonly observed signature ions for the dansyl group in MS/MS spectra include m/z values of 234.0585 (dansyl moiety) and 170.0965 (dimethylamino naphthalene). nih.gov The presence of these fragments, along with the correct parent ion mass, confirms the molecular integrity of this compound.
| Analytical Technique | Parameter Measured | Expected Result for this compound | Confirmation Provided |
|---|---|---|---|
| High-Resolution Mass Spectrometry (HR-MS) | Accurate Mass of Molecular Ion [M+H]⁺ | ~299.16 (Exact mass depends on adduct) | Confirms overall elemental composition and total deuterium incorporation (6 Deuterium atoms). |
| Tandem Mass Spectrometry (MS/MS) | Mass-to-Charge Ratio (m/z) of Fragment Ions | Signature ions at m/z ~234 and ~170, along with fragments showing the deuterated isopropyl group. nih.gov | Verifies the integrity of the dansyl structure and confirms the location of the deuterium label on the isopropyl moiety. |
Advanced Analytical Methodologies Utilizing Dansyl D6 Isopropylamine As an Internal Standard
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development.thermofisher.comnih.gov
The use of Dansyl-d6-isopropylamine as an internal standard is most prominent in LC-MS/MS applications. The dansylation reaction attaches a bulky, non-polar, and easily ionizable dimethylaminonaphthalene group to the target amine, which dramatically improves its retention on reversed-phase columns and enhances its ionization efficiency, particularly in positive mode electrospray ionization. nih.gov Stable isotope-labeled internal standards like this compound are the gold standard in quantitative LC-MS/MS because they co-elute with the analyte and experience similar ionization effects, leading to highly accurate and precise measurements. lcms.czcerilliant.com
Optimization of Chromatographic Parameters (e.g., Column Chemistry, Mobile Phases)
The primary goal in optimizing chromatographic parameters is to achieve baseline separation of the target dansylated analyte from matrix interferences while ensuring that it co-elutes with the this compound internal standard. Given the non-polar nature of the dansyl group, reversed-phase chromatography is the method of choice.
Column Chemistry : C8 or, more commonly, C18 columns are used for the separation of dansyl derivatives. researchgate.net These columns provide sufficient hydrophobic interaction to retain the derivatized amines. The choice between C8 and C18 depends on the specific analyte, with C18 offering greater retention for less hydrophobic compounds.
Mobile Phases : The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid. thermofisher.com Formic acid (typically at 0.1%) is added to the mobile phase to promote the protonation of the tertiary amine on the dansyl group, which is crucial for efficient positive mode electrospray ionization.
Elution Method : Gradient elution is generally employed, starting with a higher proportion of the aqueous phase and gradually increasing the organic solvent concentration. This allows for the effective elution of a wide range of dansylated compounds with varying polarities and ensures sharp peak shapes. The gradient is optimized to provide sufficient retention for the analyte and internal standard while minimizing the total run time.
Below is an interactive table summarizing typical chromatographic parameters for the analysis of dansylated amines.
| Parameter | Typical Value/Condition | Rationale |
| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) | Provides strong hydrophobic retention for non-polar dansyl derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation for ESI+ mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Organic solvent for eluting the non-polar derivatives. |
| Flow Rate | 0.2 - 0.5 mL/min | Compatible with standard ESI sources and provides good efficiency. |
| Column Temp. | 30 - 50 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 - 20 µL | Standard volume for analytical LC-MS/MS systems. |
| Elution Mode | Gradient | Allows for separation of analytes with a range of polarities. |
Tandem Mass Spectrometry Transitions and Fragmentation Pattern Elucidation
For quantitative analysis using a triple quadrupole mass spectrometer, the instrument is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific product ion in the third quadrupole (Q3). This process, known as an MRM transition, provides exceptional selectivity and sensitivity.
The precursor ion for this compound in positive ionization mode would be the protonated molecule, [M+H]⁺. Given its molecular formula C₁₅H₁₄D₆N₂O₂S, the monoisotopic mass is 298.19 Da. Therefore, the expected m/z for the precursor ion is 299.20 .
The fragmentation of dansylated compounds is well-characterized. The primary fragmentation occurs at the sulfonamide bond and within the dimethylaminonaphthalene moiety.
Major Product Ions : The most common and stable product ions arise from the dansyl group itself. These include the dimethylaminonaphthalene cation at m/z 170/171 and the fragment corresponding to the loss of SO₂ at m/z 234 . researchgate.net
Analyte-Specific Fragments : Fragmentation can also involve the loss of the isopropyl group. For underivatized isopropylamine (B41738), the base peak is typically at m/z 44, corresponding to the loss of a methyl group. docbrown.info A similar fragmentation of the derivatized molecule could occur.
For this compound, two specific and intense MRM transitions would be selected for quantification (quantifier) and confirmation (qualifier). The deuteration on the isopropyl group does not affect the fragmentation of the dansyl moiety.
The table below outlines the predicted MRM transitions for this compound.
| Transition Type | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation |
| Quantifier | 299.20 | 170.07 | [C₁₂H₁₂N]⁺ - Dimethylaminonaphthalene cation |
| Qualifier | 299.20 | 235.13 | [M+H - SO₂]⁺ |
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Considerations
The choice of ionization source is critical for achieving optimal sensitivity.
Electrospray Ionization (ESI) : ESI is the most suitable and widely used ionization technique for dansylated compounds. rsc.org The derivatization process intentionally adds a tertiary amine to the analyte, which is readily protonated in the acidic mobile phases typically used for reversed-phase chromatography. This pre-formed ion in solution is efficiently desolvated and transferred into the gas phase by the ESI source, resulting in a strong signal for the [M+H]⁺ ion. ESI is a "soft" ionization technique, which minimizes in-source fragmentation and preserves the precursor ion for MS/MS analysis.
Atmospheric Pressure Chemical Ionization (APCI) : APCI is generally preferred for less polar and more volatile compounds that are not easily ionized in solution. While APCI could potentially ionize dansylated amines, it is generally less efficient than ESI for this class of compounds because ESI takes advantage of the easily protonated site introduced by the derivatization tag. Furthermore, APCI utilizes a high-temperature vaporizer, which could potentially cause thermal degradation of some sensitive analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Amine Analysis
The analysis of low molecular weight, volatile amines by GC can be challenging due to their high polarity and basicity. This often leads to poor peak shapes (tailing) and low response due to interactions with active sites on the column and in the inlet. While specialized, base-deactivated columns (e.g., CP-Volamine) have been developed to mitigate these issues, derivatization remains a common strategy.
Dansyl chloride derivatization significantly increases the molecular weight and boiling point of volatile amines, making them less suitable for traditional GC analysis. The resulting dansylated compounds have low volatility and are better suited for LC-MS. However, for certain applications, GC-MS analysis of dansyl derivatives has been reported, for instance, in the analysis of methamphetamine. lcms.cz
In such a context, this compound would serve as an excellent internal standard. Its increased mass due to derivatization would make it amenable to the same GC conditions as the target analyte. As a stable isotope-labeled standard, it would correct for variability during the derivatization step, injection, and potential thermal degradation in the GC inlet, providing high accuracy for the quantification of the target non-deuterated dansylated amine. bohrium.com
Capillary Electrophoresis-Mass Spectrometry (CE-MS) Integration for Polar Analytes
Capillary electrophoresis (CE) is a powerful separation technique for polar and charged molecules, making it inherently well-suited for the analysis of dansylated amines. In CE, analytes are separated based on their charge-to-size ratio in an electric field. The dansylation process adds a sulfonyl group, which is negatively charged at neutral or basic pH, and a protonatable tertiary amine, which is positively charged at acidic pH. This allows for the manipulation of the electrophoretic mobility of the derivatives by adjusting the pH of the background electrolyte (BGE).
When coupled with mass spectrometry, CE-MS provides highly efficient separations and selective detection. This compound is an ideal internal standard for quantitative CE-MS for several reasons:
Migration Time Correction : The deuterium (B1214612) labeling causes a negligible change in the charge and hydrodynamic radius of the molecule. Therefore, this compound will have a migration time that is nearly identical to that of Dansyl-isopropylamine, allowing it to correct for minor fluctuations in electroosmotic flow and migration time between runs.
Quantification : It provides a stable signal for normalizing the peak area of the target analyte, correcting for variations in injection volume (which can be a challenge in CE) and ionization suppression in the MS interface.
Non-Mass Spectrometric Detection Techniques Employing Dansyl Derivatization
Before the widespread adoption of LC-MS, dansyl chloride was primarily used as a fluorescent labeling agent for detection by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The dansyl group is highly fluorescent, providing excellent sensitivity for the detection of amines and amino acids. researchgate.netdcu.ie
Fluorescence Detection : Dansylated amines exhibit strong fluorescence with excitation wavelengths typically around 320-340 nm and emission wavelengths in the range of 520-560 nm. researchgate.net This allows for highly sensitive and selective detection in complex matrices like biological fluids or food samples. nih.gov
UV-Visible Absorbance Detection : In addition to fluorescence, the dansyl moiety has strong UV absorbance, with maxima often observed around 254 nm and 340 nm. researchgate.net While less sensitive than fluorescence detection, HPLC-UV provides a robust and more universally available detection method.
In these non-mass spectrometric techniques, a deuterated internal standard like this compound offers no advantage, as the detectors are insensitive to the mass difference. For HPLC-FLD or HPLC-UV, a different, structurally similar but chromatographically resolved dansylated compound would be used as the internal standard to correct for injection volume and sample work-up variability.
High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV/Vis)
In High-Performance Liquid Chromatography (HPLC), quantification is achieved by comparing the peak area or height of an analyte against a calibration curve. However, variations in injection volume, sample evaporation, or incomplete derivatization can lead to significant errors. An internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls to mitigate these errors. The ratio of the analyte's response to the IS response is then used for quantification, providing a more robust and reproducible measurement.
This compound is particularly useful as an internal standard for the analysis of compounds that have been derivatized with dansyl chloride to enhance their detectability. The dansyl group is a strong chromophore, making it highly suitable for UV-Vis detection. scienceopen.com When this compound is used as the IS for the quantification of dansyl-isopropylamine, its behavior during chromatographic separation is nearly identical to that of the analyte. The deuterium labeling results in a negligible difference in retention time and chromatographic properties under typical reversed-phase HPLC conditions.
The primary advantage is the correction for procedural inconsistencies. Because the IS and the analyte are structurally almost identical, they are affected similarly by variations during sample workup and injection. For instance, if a small loss of sample occurs during an extraction step, the ratio of the analyte to the internal standard will remain constant. The UV-Vis detector responds identically to both the deuterated and non-deuterated dansyl moiety, allowing for direct comparison of their peak areas.
Table 1: Illustrative HPLC-UV/Vis Data for Quantification Using this compound as Internal Standard This table demonstrates the principle of internal standard correction. The Analyte/IS Peak Area Ratio remains stable despite variations in the absolute peak areas, leading to a consistent calculated concentration.
| Sample ID | Analyte Peak Area | IS Peak Area (Constant Amount Added) | Analyte/IS Peak Area Ratio | Calculated Concentration (µg/mL) |
| Calibrator 1 | 55,120 | 110,200 | 0.50 | 5.0 |
| Calibrator 2 | 111,500 | 111,500 | 1.00 | 10.0 |
| Calibrator 3 | 218,800 | 109,400 | 2.00 | 20.0 |
| Unknown Sample | 145,200 | 110,800 | 1.31 | 13.1 |
| Spiked QC | 164,500 | 109,700 | 1.50 | 15.0 |
Spectrofluorometric Detection in Quantitative Assays
The dansyl group is highly fluorescent, a property that is leveraged for highly sensitive quantification in spectrofluorometric assays. rsc.org Similar to HPLC-UV/Vis, spectrofluorometric detection benefits immensely from the use of an internal standard to correct for analytical variability. This compound is an ideal internal standard for analytes derivatized with dansyl chloride.
In spectrofluorometry, factors such as fluctuations in lamp intensity, detector sensitivity, and quenching effects from the sample matrix can alter the fluorescence signal. When this compound is added to the sample, its fluorescence properties (excitation and emission spectra) are identical to the non-deuterated analyte. Therefore, it experiences the same signal fluctuations and quenching effects. By measuring the ratio of the fluorescence intensity of the analyte to that of the internal standard, these variations can be effectively normalized.
The key to this method is the ability to distinguish the signal of the analyte from the internal standard. While this is straightforward in mass spectrometry, in spectrofluorometry, it requires a prior separation step, typically achieved with HPLC. The detector measures the fluorescence of each compound as it elutes from the column. The use of a deuterated standard is advantageous because its chromatographic behavior is nearly identical to the analyte, ensuring that both compounds are subjected to the same conditions within the detector flow cell at nearly the same time.
Table 2: Example of Spectrofluorometric Data Normalization This table illustrates how the ratio of analyte to internal standard fluorescence intensity provides a corrected signal that is proportional to the analyte concentration, compensating for signal suppression or enhancement.
| Sample | Analyte Fluorescence Intensity (Arbitrary Units) | IS Fluorescence Intensity (Arbitrary Units) | Analyte/IS Intensity Ratio (Corrected Signal) |
| Standard 1 (Low Conc.) | 25,500 | 50,100 | 0.51 |
| Standard 2 (High Conc.) | 76,200 | 49,800 | 1.53 |
| Sample A (No Matrix) | 51,300 | 50,500 | 1.02 |
| Sample B (Matrix Suppression) | 41,040 (-20% Signal) | 40,400 (-20% Signal) | 1.02 |
Strategies for Matrix Effect Compensation and Ion Suppression Mitigation in Mass Spectrometry
In quantitative analysis using liquid chromatography-mass spectrometry (LC-MS), the matrix effect is a major challenge. myadlm.org The matrix effect refers to the alteration of ionization efficiency for an analyte due to the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins). wikipedia.org This can lead to either ion suppression or enhancement, causing significant inaccuracies in quantification. researchgate.net
The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). researchgate.netmyadlm.org this compound is a SIL-IS for dansyl-isopropylamine. Because the physical and chemical properties of a deuterated standard are nearly identical to the unlabeled analyte, they behave similarly during sample preparation, chromatography, and ionization. clearsynth.com
Mechanism of Compensation:
Co-elution: this compound is designed to co-elute with the native analyte. This ensures that both compounds enter the mass spectrometer's ion source at the same time and are exposed to the same matrix interferences. myadlm.org
Identical Ionization Efficiency: Both the analyte and the SIL-IS have the same ionization efficiency. If a co-eluting matrix component suppresses ionization, it will reduce the signal for both compounds to the same extent. myadlm.org
Stable Ratio: Consequently, while the absolute signal intensities of the analyte and the IS may fluctuate from sample to sample due to matrix effects, the ratio of their signals remains constant and directly proportional to the analyte's concentration. lcms.cz The mass spectrometer can easily distinguish between the analyte and the SIL-IS based on their mass-to-charge (m/z) difference.
While highly effective, the use of deuterated standards requires careful validation. In some cases, the substitution of hydrogen with deuterium can lead to a slight shift in retention time, known as an "isotopic effect". myadlm.orghilarispublisher.com If this shift is significant enough to cause the analyte and the IS to elute in regions with different matrix effects, the compensation may be incomplete. myadlm.org However, for this compound, where the deuterium labels are on the isopropyl group, this effect is generally minimal.
Table 3: Mitigation of Ion Suppression in LC-MS using this compound This table demonstrates how a stable isotope-labeled internal standard (SIL-IS) effectively compensates for variable ion suppression. Although the absolute analyte response decreases with increasing matrix effect, the Analyte/IS Ratio remains consistent, allowing for accurate quantification.
| Sample Matrix | Analyte Response (Peak Area) | IS Response (Peak Area) | Ion Suppression (%) | Analyte/IS Ratio |
| Neat Solvent | 500,000 | 510,000 | 0% | 0.98 |
| Diluted Plasma | 375,000 | 382,500 | 25% | 0.98 |
| Concentrated Plasma | 200,000 | 204,000 | 60% | 0.98 |
| Bile Extract | 100,000 | 102,000 | 80% | 0.98 |
Application of Dansyl D6 Isopropylamine in Quantitative Biochemical and Biological Research Systems
Quantification of Endogenous Amines and Amino Acids in In Vitro Cellular Models
The quantification of amines and amino acids in cellular models is fundamental to understanding cellular metabolism and signaling. Chemical isotope labeling (CIL) followed by LC-MS is a powerful technique for this purpose. nih.govspringernature.comresearchgate.net In this workflow, cellular extracts are derivatized with dansyl chloride, which reacts with primary and secondary amine groups to form fluorescent and easily ionizable sulfonamide adducts. nih.govmedchemexpress.comspringernature.com This derivatization enhances chromatographic retention on reverse-phase columns and significantly improves detection sensitivity in mass spectrometry. researchgate.netmeliomics.comnih.gov
To achieve accurate quantification, a known amount of Dansyl-d6-isopropylamine is added to the biological sample prior to analysis. This compound serves as an internal standard. Since the internal standard is chemically identical to a derivatized amine but isotopically distinct, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer's source. researchgate.netnih.gov By comparing the peak intensity of the endogenous, derivatized analyte to that of the deuterated standard, precise quantification can be achieved, correcting for variations in sample preparation and instrument response. nih.govnih.gov
Table 1: Illustrative Data for Quantification of Amino Acids in a Cancer Cell Line Lysate using Dansylation and LC-MS with this compound as an Internal Standard
| Analyte (Dansylated) | Retention Time (min) | Endogenous Analyte (m/z) | Internal Standard (m/z) | Calculated Concentration (μM) |
|---|---|---|---|---|
| Alanine | 5.2 | 323.1 | 298.4 | 150.4 |
| Glycine | 4.8 | 309.1 | 298.4 | 210.2 |
| Valine | 6.5 | 351.2 | 298.4 | 95.7 |
| Leucine | 7.1 | 365.2 | 298.4 | 110.8 |
Tracer Studies for Metabolic Pathway Elucidation in Isolated Biological Systems
Metabolic flux analysis (MFA) uses stable isotope tracers, such as ¹³C-labeled glucose or ¹³N-labeled glutamine, to map the flow of atoms through metabolic pathways. nih.govnih.gov While this compound is not the metabolic tracer itself, it plays a crucial role in the analytical workflow required to quantify the labeled metabolites. After incubating an isolated biological system (e.g., mitochondria, perfused organs) with a stable isotope tracer, the concentrations of downstream metabolites, which now incorporate the isotopic label, must be accurately measured. researchgate.netnih.gov
The amine-containing metabolites are extracted and derivatized with dansyl chloride. This compound is added as an internal standard to accurately quantify the total pool size of these metabolites via LC-MS. researchgate.net This precise quantification of metabolite pool sizes is a critical parameter for computational models used in fluxomics to calculate the rates (fluxes) of enzymatic reactions within the network. nih.govresearchgate.net The use of a deuterated internal standard ensures that the measurements of isotopically enriched metabolites are accurate, which is essential for the validity of the metabolic flux map.
Assessment of Permeability and Transport Phenomena in Reconstituted Membrane Systems
Reconstituted membrane systems, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), are used to predict the passive diffusion of compounds across biological barriers like the intestinal wall or the blood-brain barrier. researchgate.netcreative-bioarray.comsdu.dk These assays typically involve a donor compartment containing the compound of interest and a receiver compartment, separated by an artificial lipid membrane. creative-bioarray.com
To study the permeability of small amines like isopropylamine (B41738) or other structurally similar compounds, a known concentration is placed in the donor well. After an incubation period, the amount that has permeated into the receiver well is quantified. To ensure accurate measurement, especially at low concentrations, the samples from the receiver well can be derivatized with dansyl chloride to enhance analytical sensitivity. rsc.org In this context, this compound is the ideal internal standard. It is added to the receiver compartment sample before LC-MS analysis to control for variability in derivatization efficiency and instrument response, allowing for the precise calculation of the apparent permeability coefficient (Papp).
Table 2: Representative Permeability Data for Isopropylamine in a PAMPA Model
| Compound | Initial Donor Concentration (μM) | Receiver Concentration after 4h (μM) | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |
|---|---|---|---|
| Isopropylamine | 500 | 12.5 | 4.2 |
| Compound X (Low Permeability) | 500 | 0.8 | 0.27 |
Concentrations in the receiver compartment were determined by dansylation LC-MS using this compound as an internal standard.
Use in Enzymatic Assay Development for Substrate or Product Quantification
Many enzymes catalyze reactions that involve the production or consumption of molecules containing primary or secondary amine groups. Developing assays to measure the activity of these enzymes requires a robust method to quantify the substrate or product. This compound facilitates this by serving as an internal standard in LC-MS-based enzymatic assays.
For example, in an assay for an amine oxidase, the disappearance of the amine substrate over time can be monitored. At specific time points, aliquots of the reaction mixture are taken, and the reaction is quenched. The remaining substrate is then derivatized with dansyl chloride. By adding a fixed amount of this compound to each aliquot, the substrate concentration can be accurately measured. researchgate.net This approach allows for precise determination of enzyme kinetics, such as the Michaelis constant (Km) and maximum velocity (Vmax), by ensuring that measurements are reliable across different time points and experimental conditions.
Integration into Quantitative Metabolomics and Fluxomics Workflows for Amine Profiling
Quantitative metabolomics aims to provide a snapshot of all metabolites in a biological system, while fluxomics studies the dynamic rates of metabolic pathways. nih.govnih.gov this compound is a key component in workflows targeting the "amine submetabolome." researchgate.netsemanticscholar.org The chemical isotope labeling LC-MS strategy, which uses dansyl chloride, is highly effective for comprehensive amine profiling. springernature.comnih.gov
Method Validation and Quality Assurance Protocols for Dansyl D6 Isopropylamine Based Assays
Evaluation of Analytical Specificity and Selectivity
Analytical specificity is the ability of an assay to differentiate and quantify the analyte in the presence of other components in the sample. Selectivity assessments confirm the absence of interference from contaminants or co-extracted substances nih.gov. In the context of methods using dansyl derivatization, this involves analyzing blank matrix samples (e.g., hair, plasma, urine) from multiple sources to investigate for interfering peaks at the retention time of the target analytes and the internal standard, Dansyl-d6-isopropylamine.
In a novel method developed for the simultaneous quantification of R/S-enantiomers of amphetamine, methamphetamine, MDA, and MDMA in hair samples, derivatization with dansyl chloride was a key step. The selectivity and specificity assessments for this LC-MS/MS method confirmed the absence of any interference from contaminants or co-extracted drugs, ensuring that the detected signals were solely from the target analytes nih.govresearchgate.net. The use of a chiral column further enhanced specificity by separating the individual enantiomers, which is crucial for distinguishing between medicinal and illicit use researchgate.net.
Determination of Linearity, Range, and Calibration Curve Construction
Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response over a defined range. The analytical range is the interval between the upper and lower concentrations of an analyte in a sample for which the analytical procedure has been shown to be precise, accurate, and linear.
A calibration curve is constructed by plotting the response (e.g., peak area ratio of the analyte to the internal standard, this compound) against the concentration of the analyte. For the chiral analysis of dansylated amphetamine enantiomers in hair, the method exhibited excellent linearity across a concentration range of 0.03–3.00 ng/mg for each enantiomer nih.govresearchgate.net. Similarly, a validated method for methamphetamine (MA) and MDMA in blood samples showed high correlation coefficients (>0.998) for their calibration curves, indicating a strong linear relationship nih.gov.
The acceptance criterion for a calibration curve is typically a correlation coefficient (r²) of 0.99 or greater. The use of a deuterated internal standard like this compound helps to correct for variability in extraction and ionization, improving the linearity and reliability of the assay.
Table 1: Linearity and Range Data for Analytes in Dansyl-Chloride Derivatization-based Assays
| Analyte | Matrix | Range | Correlation Coefficient (r²) |
|---|---|---|---|
| Amphetamine Enantiomers | Hair | 0.03–3.00 ng/mg | > 0.99 |
| Methamphetamine (MA) | Blood | 1–5000 µg/L | 0.998 |
Assessment of Precision and Accuracy (Intra-day and Inter-day Variability)
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the mean test results obtained by the method to the true value.
Both precision and accuracy are assessed at multiple concentration levels, typically at the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) concentrations. Intra-day (within-run) precision and accuracy are determined by analyzing replicate QC samples in a single analytical run. Inter-day (between-run) precision and accuracy are assessed by analyzing replicate QC samples on different days.
For a validated method analyzing dansylated amphetamine enantiomers, intra- and inter-day precision and accuracy were well within acceptable limits, with bias and RSD values consistently below 6% and 9%, respectively nih.govresearchgate.net. Another study on amphetamines in plasma reported RSD values for intra- and inter-assay precision and accuracy to be lower than 11% at four concentration levels nih.gov. According to regulatory guidelines, the precision (RSD) should not exceed 15% (20% at the LLOQ), and the accuracy should be within 85-115% (80-120% at the LLOQ) europa.eueuropa.eu.
Table 2: Precision and Accuracy Data for Amphetamine Enantiomers using Dansyl Derivatization
| Parameter | Concentration Level | Bias (%) | RSD (%) |
|---|---|---|---|
| Intra-day Accuracy & Precision | Low, Mid, High QC | < 6% | < 9% |
Derivation of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
The LOQ is typically the lowest concentration on the calibration curve and must be determined with an RSD of ≤20% and accuracy between 80% and 120% nih.gov. For the sensitive analysis of dansylated amphetamine enantiomers in hair, the method demonstrated high sensitivity with LODs below 8 pg/mg and LOQs below 19 pg/mg for all analytes nih.govresearchgate.net. An LC-MS/MS method for amphetamines in plasma established the LOQ at the lowest calibrator of 2.5 ng/mL for all compounds, with LODs in the range of 0.25-1.25 ng/mL nih.gov.
These low detection and quantification limits highlight the enhanced sensitivity achieved through dansyl derivatization, which improves the ionization efficiency of the target analytes in mass spectrometry.
Table 3: LOD and LOQ Values for Analytes in Methods Utilizing Dansyl Derivatization
| Analyte | Matrix | LOD | LOQ |
|---|---|---|---|
| Amphetamine Enantiomers | Hair | < 8 pg/mg | < 19 pg/mg |
| Various Amphetamines | Plasma | 0.25–1.25 ng/mL | 2.5 ng/mL |
| Methamphetamine (MA) | Blood | 0.31 µg/L | 1 µg/L |
Robustness and Ruggedness Testing of Developed Methods
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of the method's reliability during normal usage. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, etc.
For chromatographic methods, robustness is evaluated by varying parameters such as the pH of the mobile phase, mobile phase composition, flow rate, and column temperature. The method is considered robust if the results remain within acceptable criteria of precision and accuracy despite these minor changes. The use of an internal standard, such as this compound, is a key component of a robust method, as it compensates for minor variations in sample preparation and instrument response nih.gov. The dansylation method itself is considered simple and robust for the analysis of amino acids and other amines nih.gov.
Stability Assessment of this compound in Analytical Solutions and Prepared Samples
Stability testing is a crucial part of method validation to ensure that the concentration of the analyte and internal standard does not change from the time of sample collection to the time of analysis. International guidelines recommend the evaluation of analyte and internal standard stability under various conditions europa.eumdpi.com.
For an internal standard like this compound, stability must be demonstrated in stock solutions, working solutions, and in the biological matrix under different storage conditions. This includes:
Stock Solution Stability: The stability of this compound in its solvent, typically stored at low temperatures (-20 °C or -80 °C), is evaluated over a prolonged period.
Freeze-Thaw Stability: This test assesses the stability of the analyte and internal standard after repeated cycles of freezing and thawing.
Short-Term (Bench-Top) Stability: Evaluates the stability of the analytes in the biological matrix at room temperature for a period that exceeds the expected sample handling time.
Long-Term Stability: The stability is tested in the matrix stored at the intended long-term storage temperature (e.g., -80 °C) for a duration that covers the time from sample collection to analysis.
Post-Preparative Stability: This assesses the stability of the processed samples (e.g., after derivatization and extraction) while they are waiting for analysis in the autosampler.
In a study involving dansylated amphetamines, processed sample stability evaluations revealed consistent results with deviations below 11% for all analytes, indicating good stability after preparation nih.govresearchgate.net. The stability of stock solutions of deuterated internal standards is typically established for extended periods when stored properly mdpi.com.
Emerging Research Trends and Future Perspectives for Deuterated Dansyl Compounds
Development of Novel Derivatization Reagents with Enhanced Analytical Characteristics
The foundation of derivatization in mass spectrometry is to improve the analytical characteristics of target molecules, such as their ionization efficiency and chromatographic behavior. nih.gov While dansyl chloride and its isotopologues have been workhorse reagents for labeling amines and phenols, the pursuit of enhanced analytical performance drives the development of novel reagents. nih.govnih.gov
Research trends focus on several key areas for improvement:
Enhanced Ionization Efficiency: The goal is to create reagents that impart an even greater chargeability to the analyte than traditional dansyl groups, leading to lower limits of detection. For example, some rhodamine-type reagents are favored because as quaternary ammonium (B1175870) compounds, they exhibit high ionization efficiency in positive ion mode ESI-MS. nih.gov
Tunable Reactivity: Scientists are designing reagents with tailored reactivity towards specific functional groups, moving beyond the primary/secondary amine and phenol (B47542) reactivity of dansyl chloride. nih.govddtjournal.com This allows for more selective labeling in complex biological matrices. ddtjournal.com
Improved Fragmentation: Novel reagents are being designed to produce unique and highly stable fragment ions upon collision-induced dissociation (CID). ddtjournal.com This enhances the specificity and sensitivity of detection in tandem mass spectrometry (MS/MS) methods like multiple reaction monitoring (MRM). ddtjournal.com For instance, the derivatization reagent Ns-MOK-β-Pro-OSu was developed to produce a characteristic fragment ion, enabling highly selective quantification. mdpi.com
Hydrophilicity/Lipophilicity Modification: Reagents can be designed to systematically alter the polarity of derivatives. This is crucial for improving retention and separation in reversed-phase liquid chromatography (RPLC), especially for highly polar metabolites that are typically difficult to retain. acs.orgresearchgate.net
The development of these next-generation reagents is often aimed at overcoming the limitations of existing methods, such as lengthy incubation times or harsh reaction conditions. nih.gov The ideal novel reagent is one that offers fast, simple, and robust derivatization while significantly boosting mass spectral sensitivity. nih.gov
| Reagent Type | Target Functional Groups | Key Enhancement/Characteristic | Reference |
|---|---|---|---|
| Dansyl Chloride | Primary/Secondary Amines, Phenols | Introduces a dimethylamino group for improved ionization and fluorescence. nih.govnih.gov | nih.govnih.gov |
| Rhodamine-type Reagents | Amines, Hydroxyls | Contains a quaternary ammonium structure, leading to high ionization efficiency in ESI positive mode. nih.gov | nih.gov |
| Ns-MOK-β-Pro-OSu | Amino Groups | Designed to yield unique, characteristic fragment ions in MS/MS for highly selective detection. mdpi.com | mdpi.com |
| (N,N-dimethylamino)ethylaminosulfonyl-based Reagents | Carbonyls | Generates a predominant product ion at m/z 151, suitable for sensitive MRM transitions. ddtjournal.com | ddtjournal.com |
Automation and High-Throughput Screening Methodologies in Quantitative Analysis
The increasing demand for large-scale studies in fields like metabolomics and drug discovery has necessitated the automation of analytical workflows. Dansyl-based derivatization is well-suited for integration into automated, high-throughput screening (HTS) platforms. ugent.be These platforms often utilize robotic liquid handlers and specialized modules to perform sample preparation steps, including derivatization, that were traditionally done manually. palsystem.comresearchgate.net
Automated systems can perform a variety of tasks crucial for quantitative analysis, such as:
Precise dispensing of samples, internal standards (like Dansyl-d6-isopropylamine), and derivatization reagents. palsystem.com
Controlled incubation at optimal temperatures and times. acs.orgresearchgate.net
Quenching of the derivatization reaction. acs.org
Direct injection into an LC-MS/MS system for analysis. palsystem.com
The integration of derivatization into HTS workflows, such as in 384-well plate formats, allows for the rapid processing of hundreds or thousands of samples. researchgate.net This is particularly valuable for applications like Cytochrome P450 inhibition assays, where large numbers of potential drug candidates are screened. researchgate.net The suitability of dansyl chloride for automation makes it a valuable tool for these large-scale studies, enabling rapid and robust analysis. Automated platforms, such as the PAL System, can be programmed to handle the entire derivatization process for metabolomic profiling, minimizing manual error and increasing reproducibility. palsystem.com
Advanced Data Processing and Chemometric Approaches for Complex Datasets
The analysis of samples labeled with deuterated dansyl compounds by high-resolution mass spectrometry generates vast and complex datasets. Extracting meaningful biological information from this data requires sophisticated processing and statistical analysis. Advanced data processing workflows are essential for identifying and quantifying metabolites accurately. nih.gov
These workflows typically involve several key steps:
Peak Picking and Alignment: Algorithms detect ion signals across multiple chromatograms and align them based on retention time and mass-to-charge ratio (m/z).
Isotope Pairing: In differential labeling experiments (e.g., a control sample labeled with ¹³C-dansyl chloride and a test sample labeled with ¹²C-dansyl chloride), software identifies the characteristic peak pairs corresponding to the light and heavy isotopologues. acs.orgscienceopen.com This pairing provides high confidence in metabolite identification. scienceopen.com
Ratio Measurement and Normalization: The relative abundance of a metabolite is determined by calculating the intensity ratio of the paired isotope peaks. acs.org
Statistical Analysis: Chemometric methods, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), are applied to the resulting data matrix. These multivariate techniques help to identify patterns, classify samples, and pinpoint the metabolites that are most significantly different between experimental groups. science.gov
Volcano plots are another effective graphical tool used to summarize both the fold-change and statistical significance of thousands of metabolites simultaneously. researchgate.net These advanced data processing and chemometric strategies are critical for transforming raw mass spectrometry data into actionable biological insights, such as identifying potential biomarkers from complex urine or plasma samples. scienceopen.comscience.gov
Exploration of Alternative Isotopic Labeling Strategies (e.g., ¹³C, ¹⁵N)
While deuterium (B1214612) labeling (e.g., this compound) is a well-established technique, the exploration of alternative stable isotopes like carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) offers complementary advantages for quantitative analysis. nih.gov The most prominent alternative in dansylation is the use of ¹³C-labeled dansyl chloride. acs.orgresearchgate.net
Differential isotopic labeling, often called chemical isotope labeling (CIL), involves labeling one sample population with the light reagent (e.g., ¹²C-dansyl chloride) and a reference or control population with the heavy reagent (e.g., ¹³C-dansyl chloride). acs.orgresearchgate.net The samples are then mixed and analyzed in a single LC-MS run. This approach offers significant benefits:
Improved Quantitative Accuracy: Since the light and heavy labeled versions of a metabolite co-elute, variations from run-to-run differences in retention time and ionization suppression are minimized, leading to highly precise relative quantification. nih.govresearchgate.net
Enhanced Metabolite Identification: The presence of a co-eluting pair of ions with a specific mass difference provides a high degree of confidence in identifying a labeled metabolite within a complex mixture. researchgate.net
Broadened Metabolome Coverage: Dansylation with ¹²C/¹³C reagents has been shown to enhance ESI signals by 1 to 3 orders of magnitude and improve the chromatographic retention of polar compounds, allowing for the detection of a wider range of metabolites. acs.orgresearchgate.net
Beyond derivatization reagents, stable isotopes like ¹³C and ¹⁵N can be incorporated directly into organisms through metabolic labeling to study the dynamics of biomolecules. For example, by feeding C. elegans a diet containing ¹³C- and ¹⁵N-labeled precursors, researchers can quantify the turnover and replenishment rates of intact phospholipids, providing deep insights into membrane maintenance and lipid metabolism. nih.gov
| Isotope Labeling Strategy | Isotope(s) Used | Methodology | Primary Advantage | Reference |
|---|---|---|---|---|
| Deuterated Internal Standard | Deuterium (e.g., d6) | A deuterated analog (e.g., this compound) is spiked into a sample as an internal standard for absolute quantification. | Corrects for matrix effects and variations during sample processing and analysis. researchgate.net | researchgate.net |
| Differential Chemical Isotope Labeling (CIL) | ¹²C / ¹³C | Samples are derivatized with either light (¹²C) or heavy (¹³C) dansyl chloride, mixed, and analyzed together. | High precision for relative quantification by minimizing run-to-run variability; confident metabolite identification. acs.orgresearchgate.net | acs.orgresearchgate.net |
| Metabolic Labeling | ¹³C, ¹⁵N | Organisms are fed a diet containing precursors enriched with stable isotopes, which are incorporated into newly synthesized biomolecules. | Allows for the direct quantification of biomolecule dynamics (synthesis and turnover rates) in living systems. nih.gov | nih.gov |
Role in Mechanistic Investigations of Biochemical Transformations and Reaction Kinetics
Deuterated compounds are invaluable tools for elucidating the mechanisms of chemical and biochemical reactions. researchgate.net The use of this compound and other deuterated dansyl derivatives can provide critical insights into reaction pathways and kinetics, primarily through the investigation of the kinetic isotope effect (KIE).
The KIE is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions that involve the cleavage of this bond will often proceed more slowly with the deuterated compound. By comparing the reaction rates or product distributions of a non-deuterated compound versus its deuterated counterpart, researchers can determine if a specific C-H bond is broken in the rate-determining step of a reaction mechanism. researchgate.net
In the context of biochemical transformations, deuterated dansyl compounds can be used as probes to:
Investigate Enzyme Mechanisms: By using a deuterated substrate, one can study the mechanisms of enzymes like cytochromes P450, which are central to drug metabolism. nih.gov A significant KIE would provide evidence for C-H bond cleavage being a key part of the enzymatic cycle.
Study Protein Dynamics: While not directly a kinetic study, labeling solvent-accessible residues on a protein with dansyl chloride can probe structural changes and dynamics. mdpi.comresearchgate.net Using a deuterated label could, in principle, be used in advanced spectroscopic techniques that are sensitive to isotopic substitution.
Trace Metabolic Pathways: Deuterated labels act as tracers that can be followed through complex biochemical networks. This allows for the unambiguous identification of downstream metabolites and helps to piece together metabolic pathways. nih.gov
Furthermore, the inherent fluorescence of the dansyl group can be exploited in mechanistic studies. mdpi.comcore.ac.uk For instance, the fluorescence of a dansyl-tagged molecule might change upon binding to a protein or undergoing a transformation, providing a real-time signal to monitor reaction kinetics. mdpi.com
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling Dansyl-d6-isopropylamine in laboratory experiments?
- Methodological Answer :
- Always work in a designated fume hood to minimize inhalation exposure .
- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Restrict reaction volumes to <100 mL unless approved by the principal investigator (PI) .
- Implement spill containment measures and ensure access to Safety Data Sheets (SDS) for emergency response .
- Train all personnel on hazard identification (e.g., flammability, reactivity) and emergency procedures (e.g., neutralization protocols for spills) .
Q. How is this compound synthesized, and what parameters influence reaction yield?
- Methodological Answer :
- Synthesis typically involves isotopic labeling of isopropylamine precursors using deuterated reagents. Key parameters include:
- Temperature control : Maintain sub-ambient temperatures to minimize side reactions (e.g., hydrolysis of dansyl chloride intermediates) .
- Solvent selection : Use anhydrous solvents (e.g., deuterated chloroform) to prevent isotopic exchange .
- Purification : Employ column chromatography or recrystallization to isolate high-purity product, verified via NMR and mass spectrometry .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : Compare -NMR spectra with non-deuterated analogs to confirm deuterium incorporation (e.g., absence of isopropyl proton signals) .
- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to validate the molecular ion peak ([M+H]) and isotopic purity (e.g., d6 labeling efficiency >98%) .
- UV-Vis spectroscopy : Confirm dansyl group stability by measuring absorbance at 330–350 nm in methanol .
Advanced Research Questions
Q. How does deuteration in this compound affect its kinetic stability in derivatization reactions?
- Methodological Answer :
- Isotopic effect analysis : Compare reaction rates of deuterated vs. non-deuterated compounds under identical conditions (e.g., dansyl labeling of amino acids). Use kinetic modeling (e.g., Arrhenius plots) to quantify deuterium’s impact on activation energy .
- Control experiments : Include non-deuterated analogs to isolate isotopic effects from other variables (e.g., solvent polarity) .
- Data interpretation : Statistically validate rate differences using t-tests or ANOVA, ensuring sample sizes account for isotopic variance .
Q. What experimental strategies mitigate matrix interference when using this compound in complex biological samples?
- Methodological Answer :
- Sample pre-treatment : Use solid-phase extraction (SPE) or protein precipitation to remove interfering compounds (e.g., lipids, proteins) .
- Derivatization optimization : Adjust pH (8.5–9.5) and reaction time (30–60 mins) to enhance dansyl group specificity for target analytes (e.g., primary amines) .
- Validation : Spike deuterated internal standards into matrices to correct for recovery losses and matrix effects .
Q. How can contradictory data on this compound’s fluorescence quantum yield be resolved?
- Methodological Answer :
- Standardization : Calibrate fluorometers using quinine sulfate as a reference standard to ensure instrument comparability .
- Environmental controls : Monitor oxygen levels and temperature, as dansyl fluorescence is quenched by O and sensitive to thermal fluctuations .
- Replicate studies : Conduct triplicate measurements across independent labs to identify systematic vs. random errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
